molecular formula C17H12N4S4 B2978182 7-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine CAS No. 890940-92-8

7-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine

Cat. No. B2978182
M. Wt: 400.55
InChI Key: PCDGUYGLHUOTGE-UHFFFAOYSA-N
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Description

The molecule “7-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine” is a complex organic compound that contains several heterocyclic rings, including benzothiazole and thiazolo[4,5-g][1,3]benzothiazole . These types of compounds are often studied for their potential biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzothiazole derivatives are typically synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The presence of the benzothiazole and thiazolo[4,5-g][1,3]benzothiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes. The sulfur and nitrogen atoms in these rings could potentially form hydrogen bonds or coordinate to metal ions, influencing the molecule’s properties and interactions with biological targets.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific properties for this compound were not found, similar compounds with benzothiazole rings are typically aromatic and may exhibit fluorescence .

Scientific Research Applications

Antitumor Activity

Research on benzimidazoles and thiazolopyrimidine derivatives, structurally similar to the compound , indicates their significant antitumor effects. These compounds have been shown to inhibit Aurora A kinase and KSP with marked results, comparable to standard drugs, highlighting their potential in cancer treatment strategies (El‐All et al., 2015).

Antimicrobial and Anthelmintic Activities

Another study synthesized 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases, finding moderate to excellent antimicrobial activity against various bacteria and fungi, as well as good anthelmintic activity against earthworm species. This suggests their potential use in developing new antimicrobial and anthelmintic agents (Amnerkar et al., 2015).

Synthesis and Characterization of Benzothiazole Derivatives

The synthesis and characterization of benzothiazole derivatives, including those with antimicrobial and corrosion inhibition properties, have been explored, indicating the versatility of these compounds in various fields of research and application. For instance, benzothiazole derivatives have shown promise in both medicinal chemistry and materials science (Nayak & Bhat, 2023).

Molecular Docking Studies

Molecular docking studies on Schiff’s bases containing thiadiazole and benzamide groups have highlighted their potential anticancer activity, offering insights into the molecular mechanisms of action against cancer cell lines. This underlines the importance of benzothiazole derivatives in the development of novel anticancer agents (Tiwari et al., 2017).

Future Directions

Research into benzothiazole derivatives and related compounds is ongoing, with many studies focusing on their synthesis and potential biological activities . Future research may provide more information on the properties and potential applications of this specific compound.

properties

IUPAC Name

7-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4S4/c1-8-18-9-6-7-10-15(14(9)23-8)25-16(19-10)21-17-20-13-11(22-2)4-3-5-12(13)24-17/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDGUYGLHUOTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(S4)C=CC=C5SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine

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